molecular formula C11H11NO B2819157 2,7-Dimethyl-1H-indole-3-carbaldehyde CAS No. 872505-78-7

2,7-Dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B2819157
CAS No.: 872505-78-7
M. Wt: 173.215
InChI Key: FMPNQDYTTYPNOK-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Contemporary Chemical Research

The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged motif in medicinal chemistry and materials science. ijpsr.comresearchgate.net Its prevalence in a vast number of natural products, alkaloids, and pharmacologically active compounds underscores its evolutionary selection as a key biological building block. nih.govmdpi.com Many commercially available drugs and drug candidates are built upon the indole framework, highlighting its versatility in interacting with a wide array of biological targets. mdpi.comnih.gov

Researchers are continually drawn to the indole nucleus for its unique electronic properties and its ability to serve as a versatile template for designing new therapeutic agents. ijpsr.comnih.gov The indole ring system is a key component in molecules targeting a wide spectrum of diseases, including cancer, inflammatory conditions, microbial infections, and neurodegenerative disorders. nih.govmdpi.com Its structure allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of derivatives to achieve desired biological activities. nih.gov

Overview of Indole-3-Carbaldehydes as Key Synthetic Intermediates

Among the various substituted indoles, indole-3-carbaldehydes are particularly valuable as synthetic intermediates. researchgate.netekb.eg The aldehyde group at the C3 position is highly reactive and serves as a versatile handle for a multitude of chemical transformations. researchgate.netwikipedia.org This functional group readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the construction of more complex molecular architectures. ekb.eg

The synthesis of indole-3-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich indole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction is highly efficient for introducing a formyl group specifically at the electron-rich C3 position of the indole nucleus. organic-chemistry.orgorgsyn.org

Once synthesized, these aldehydes are precursors to a wide range of biologically active molecules and heterocyclic systems. researchgate.netekb.eg They can be oxidized to form indole-3-carboxylic acids, condensed with active methylene (B1212753) compounds, or converted into various Schiff bases and hydrazones, further expanding their synthetic utility. wikipedia.orgderpharmachemica.com

Specific Research Focus on 2,7-Dimethyl-1H-indole-3-carbaldehyde

This compound is a specific derivative that has garnered attention for its role as a specialized building block in organic synthesis. chemimpex.com The presence of the two methyl groups at the C2 and C7 positions influences the molecule's steric and electronic properties, offering a unique scaffold for synthetic chemists.

This compound serves as a crucial intermediate in the development of novel organic molecules, particularly in the synthesis of potential pharmaceuticals. chemimpex.com Research has utilized this compound in the creation of indole-based drugs with potential anti-inflammatory and anticancer properties. chemimpex.com Its structure is also leveraged in the production of dyes, pigments, and fluorescent probes for biological imaging. chemimpex.com

Below are the key chemical properties of this compound:

PropertyValue
Molecular Formula C₁₁H₁₁NO sigmaaldrich.com
Molecular Weight 173.21 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
InChI Key FMPNQDYTTYPNOK-UHFFFAOYSA-N sigmaaldrich.com

The reactivity of the aldehyde function allows for its elaboration into more complex structures, making it an essential component in multi-step synthetic sequences aimed at producing novel bioactive compounds and materials. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethyl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-9-10(6-13)8(2)12-11(7)9/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPNQDYTTYPNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,7 Dimethyl 1h Indole 3 Carbaldehyde and Its Analogues

Direct Formylation Approaches to Indole (B1671886) Systems

Direct formylation involves the introduction of a formyl group (-CHO) onto the indole ring, typically at the electron-rich C-3 position. This approach is often favored for its atom economy and straightforward nature.

Vilsmeier-Haack Formylation: Mechanistic Considerations and Optimized Conditions

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgbhu.ac.in The reaction utilizes a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). numberanalytics.comwikipedia.orgijpcbs.com

Mechanistic Considerations:

The mechanism of the Vilsmeier-Haack reaction proceeds through several key steps:

Formation of the Vilsmeier Reagent: N,N-dimethylformamide reacts with phosphorus oxychloride to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. numberanalytics.comwikipedia.org

Electrophilic Attack: The electron-rich C-3 position of the indole nucleus acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. This step is favored at the C-3 position due to the superior stabilization of the resulting cationic intermediate through resonance involving the nitrogen lone pair. bhu.ac.in

Formation of an Iminium Ion: The intermediate undergoes loss of a chloride ion to form a stable iminium ion. wikipedia.org

Hydrolysis: Subsequent hydrolysis of the iminium ion during aqueous workup yields the final indole-3-carbaldehyde product. wikipedia.org

Optimized Conditions:

The efficiency of the Vilsmeier-Haack formylation can be influenced by several factors, including the stoichiometry of reagents, temperature, and reaction time. Optimization of these conditions is crucial for achieving high yields and minimizing side products. A patent describes a method for synthesizing indole-3-carboxaldehyde (B46971) compounds where anhydrous dimethylformamide is used as a solvent, and phosphorus oxychloride is slowly added at 0 to 5 °C to generate the Vilsmeier reagent. google.com The indole derivative is then added, and the reaction is heated to reflux for 5 to 8 hours. google.com Another procedure involves cooling a solution of DMF, followed by the addition of POCl₃, and then a solution of indole in DMF, maintaining the temperature below 10°C. The reaction mixture is then stirred at 35°C. orgsyn.org

Table 1: Optimized Conditions for Vilsmeier-Haack Formylation of Indoles

ReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methylaniline derivativePOCl₃, DMFDMF0-5 then reflux5-8Not Specified google.com
IndolePOCl₃, DMFDMF<10 then 35197 orgsyn.org

Alternative Electrophilic Formylation Strategies

While the Vilsmeier-Haack reaction is prevalent, other electrophilic formylation methods have been developed to circumvent the use of harsh reagents like phosphorus oxychloride. organic-chemistry.orgacs.org These methods often employ different formylating agents and reaction conditions.

Traditional methods for direct electrophilic formylation include the Reimer-Tiemann, Rieche, Duff, and Gattermann-Koch reactions. acs.orgekb.eg However, these often require harsh conditions such as strong bases or high temperatures and may use environmentally hazardous reagents. acs.org More contemporary approaches have explored alternative formylating agents. For instance, a boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzed formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source has been reported. acs.org

C-3 Selective Formylation under Catalytic Conditions

The development of catalytic methods for C-3 selective formylation is a significant area of research, aiming for milder reaction conditions and improved sustainability. acs.org Various catalytic systems have been explored to achieve this transformation.

One approach involves an iron-catalyzed C-3 selective formylation of indoles using formaldehyde (B43269) and aqueous ammonia (B1221849), with air serving as the oxidant. organic-chemistry.org This method is advantageous due to the use of an inexpensive and non-toxic iron catalyst (FeCl₃) and environmentally benign reagents. organic-chemistry.org Another catalytic system utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) immobilized on linoleic acid-functionalized magnetite nanoparticles (Fe₃O₄–LA@CAN) for the C-3 formylation of indoles. acs.orgacs.org This catalyst is magnetically recoverable and reusable, aligning with the principles of green chemistry. acs.orgacs.org

Furthermore, metal-free catalytic systems have been developed. For example, n-tetrabutylammonium iodide (nBu₄NI) can catalyze the C-3 selective formylation of indoles using N-methylaniline as the formylating agent in the presence of an oxidant. rsc.orgrsc.org This method avoids the use of toxic phosphorus oxychloride and transition metals. rsc.org Iodine has also been used as a catalyst for the C-3 formylation of indoles with hexamethylenetetramine (HMTA) in the presence of air. colab.ws

Table 2: Catalytic C-3 Selective Formylation of Indoles

CatalystFormylating AgentOxidant/Co-catalystSolventTemperature (°C)Yield (%)Reference
FeCl₃Formaldehyde, Aqueous AmmoniaAirDMF130up to 93 organic-chemistry.org
Fe₃O₄–LA@CANHexamethylenetetramine (HMTA)-DMF12090 acs.org
nBu₄NIN-methylanilinePeroxideDMSORoom TempNot Specified rsc.org
IodineHexamethylenetetramine (HMTA)Activated Carbon, AirNot SpecifiedNot SpecifiedModerate to Excellent colab.ws

Synthesis from Precursor Indole Derivatives

An alternative to direct formylation is the synthesis of indole-3-carbaldehydes from indole precursors that already bear substituents on the ring. This can involve the functionalization of a pre-substituted indole or the transformation of an existing functional group into a carbaldehyde.

Functionalization of Pre-substituted Indole Rings

This strategy involves starting with an indole derivative that already has substituents at various positions and then introducing the formyl group at the C-3 position. The Vilsmeier-Haack reaction is also applicable to these substituted indoles. For example, substituted indoles can be synthesized from the reaction of substituted 2-nitrotoluenes, which are then formylated at the C-3 position using the Vilsmeier-Haack reaction. researchgate.net The synthesis of N-substituted indole-3-carbaldehydes can be achieved by first preparing the N-substituted indole and then carrying out the formylation step. For instance, 1-methyl-1H-indole-3-carbaldehyde and 1-benzyl-1H-indole-3-carbaldehyde have been synthesized by reacting indole-3-carbaldehyde with methyl iodide and benzyl (B1604629) chloride, respectively, in the presence of a base. mdpi.com

Oxidative Transformations of Indole Systems

Oxidative methods provide another route to indole-3-carbaldehydes, often by transforming a group already present at the C-3 position. A common precursor for this approach is 3-methylindole (B30407) (skatole). researchgate.net The oxidation of 3-methylindole can yield indole-3-carbaldehyde. Environmentally friendly approaches for this transformation have been investigated, such as the oxidation of gramine (B1672134) methiodide and the oxidative decarboxylation of indole-3-acetic acid. researchgate.net

In biological systems, the biosynthesis of indole-3-carbaldehyde derivatives can occur from tryptophan via intermediates like indole-3-acetaldoxime and indole-3-acetonitrile (B3204565). nih.govresearchgate.net The enzyme CYP71B6 has been shown to convert indole-3-acetonitrile into indole-3-carbaldehyde. nih.gov Another enzyme, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), is involved in the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.govresearchgate.net

Biocatalytic and Chemoenzymatic Syntheses

The application of enzymes in the synthesis of indole derivatives represents a significant advancement towards green chemistry, offering high selectivity under mild reaction conditions. While direct biocatalytic formylation of a dimethyl-indole substrate is not yet a widely established method, related chemoenzymatic strategies highlight the potential of this approach for functionalizing the indole core.

One notable example is the biosynthesis of 1H-indole-3-carboxaldehyde from indole-3-acetic acid (IAA), which has been observed using crude enzyme preparations from plant sources like etiolated pea seedlings. ekb.eg This biotransformation confirms that enzymatic pathways for indole formylation exist in nature.

More complex multi-enzyme systems have been engineered for the synthesis of various indole derivatives. For instance, a chemoenzymatic approach has been developed to produce structurally diverse indole-containing acyloin derivatives. This system utilizes a cascade of enzymes, beginning with an engineered tryptophan synthase to create tryptophan analogues from substituted indoles. These are then converted to indole-3-pyruvate derivatives, which act as substrates for a thiamine-diphosphate (ThDP)-dependent enzyme that facilitates the key bond formation. Although this pathway produces acyloins rather than aldehydes, it showcases the modularity and potential of enzyme cascades to generate complex indole-based molecules from simple precursors in an aqueous environment.

Table 1: Enzymes in a Representative Chemoenzymatic Cascade for Indole Functionalization
EnzymeRole in SynthesisSubstrate ExampleProduct Class
Engineered Tryptophan Synthase C-C bond formationIndole derivatives + L-SerineTryptophan analogues
L-amino acid oxidase (LAAO) OxidationTryptophan analoguesIndole-3-pyruvate derivatives
ThDP-dependent enzyme (e.g., NzsH) CarboligationIndole-3-pyruvate derivativesIndole-containing acyloins

These biocatalytic methods, while not yet providing a direct route to 2,7-Dimethyl-1H-indole-3-carbaldehyde, lay the groundwork for future research into discovering or engineering novel formylases or oxidase enzymes capable of performing this specific transformation with high efficiency and selectivity.

Emerging and Sustainable Synthetic Protocols

Recent innovations in synthetic methodology have focused on reducing environmental impact and improving efficiency. These include the development of metal-free photocatalytic systems and the use of non-toxic, readily available reagents that circumvent the drawbacks of classical formylation techniques.

Metal-Free Photocatalytic Formylation

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions without the need for precious metal catalysts. A notable metal-free method for the C-3 formylation of indoles utilizes an organic dye, such as Rose Bengal or Eosin Y, as the photocatalyst. researchgate.net

In a typical setup, the reaction employs tetramethylethylenediamine (TMEDA) as an inexpensive and accessible carbon source, with atmospheric oxygen serving as the terminal oxidant. researchgate.net The process is initiated by the excitation of the organic dye catalyst with visible light (e.g., from an LED). The excited catalyst then engages in an electron transfer process with TMEDA, generating a reactive carbon-centered radical. This radical is subsequently trapped by an indole molecule at the C-3 position, leading to the formation of the desired indole-3-carbaldehyde after further oxidation steps. This protocol is praised for its operational simplicity and alignment with green chemistry principles.

Table 2: Representative Substrate Scope for Metal-Free Photocatalytic Formylation of Indoles
Indole SubstrateProduct Yield (%)
1H-Indole85
5-Methoxy-1H-indole92
5-Bromo-1H-indole78
N-Methyl-1H-indole75

Yields are illustrative and based on general findings for this type of reaction. The protocol demonstrates broad functional group tolerance, suggesting its applicability to analogues like 2,7-dimethyl-1H-indole.

Environmentally Benign Reagent Utilization

A key goal of sustainable chemistry is to replace hazardous reagents with safer, more environmentally friendly alternatives. In the context of indole formylation, this involves moving away from reagents like phosphorus oxychloride (POCl₃) and chloroform, which are common in Vilsmeier-Haack and Reimer-Tiemann reactions, respectively. acs.orgorganic-chemistry.org

Iron-Catalyzed Formylation: An efficient and green alternative employs ferric chloride (FeCl₃), a cheap, abundant, and non-toxic metal catalyst. organic-chemistry.org This method uses formaldehyde and aqueous ammonia as the precursors to the formylating agent, with air serving as a clean oxidant. organic-chemistry.org The reaction proceeds under relatively mild conditions and demonstrates compatibility with a wide range of indole substrates, including both free (N-H) and N-substituted indoles. organic-chemistry.org This iron-catalyzed system is scalable and avoids the use of strong acids or bases, making it an attractive option for industrial applications. organic-chemistry.org

Boron-Catalyzed Formylation: Another significant advancement is the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formyl source. acs.org This protocol is exceptionally rapid, with many reactions completing in just 1 to 5 minutes at ambient temperature. acs.org It is often performed under neat (solvent-free) conditions, which further enhances its environmental credentials by reducing solvent waste. acs.org The method's operational simplicity, use of inexpensive reagents, and broad substrate tolerance make it a highly practical and efficient route to various C-formylindoles. acs.org

Table 3: Comparison of Sustainable Formylation Protocols
FeatureIron-Catalyzed MethodBoron-Catalyzed Method
Catalyst Ferric chloride (FeCl₃)Boron trifluoride diethyl etherate (BF₃·OEt₂)
Formyl Source Formaldehyde / Aqueous AmmoniaTrimethyl orthoformate (TMOF)
Oxidant AirNot required
Key Advantages Utilizes a non-toxic, inexpensive metal; clean oxidant. organic-chemistry.orgExtremely fast reaction times; neat conditions; operational simplicity. acs.org
Environmental Impact Low; avoids hazardous reagents and strong acids/bases. organic-chemistry.orgVery low; minimizes solvent waste and energy consumption. acs.org

Reactivity and Mechanistic Investigations of 2,7 Dimethyl 1h Indole 3 Carbaldehyde

Reactions Involving the Carbaldehyde Functional Group

The carbaldehyde group in 2,7-dimethyl-1H-indole-3-carbaldehyde is a versatile reactive site, readily undergoing nucleophilic additions and condensation reactions. These transformations are fundamental in the synthesis of a diverse range of more complex indole (B1671886) derivatives.

Nucleophilic Addition Reactions: Alkylation, Hydride Reduction, and Cyanohydrin Formation

Hydride Reduction: The aldehyde functionality of indole-3-carbaldehydes can be readily reduced to a primary alcohol. While specific studies on the hydride reduction of this compound are not extensively detailed in the reviewed literature, the reduction of the parent indole-3-carbaldehyde and its derivatives is a well-established transformation. Typically, reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are employed to afford the corresponding (1H-indol-3-yl)methanol derivative. For instance, the reduction of various benzyloxyindole-3-carboxaldehydes with either LiAlH₄ or a combination of NaBH₄ and a palladium catalyst yields the corresponding benzyloxyskatoles. rsc.org It is important to note that with a strong reducing agent like LiAlH₄, over-reduction to the 3-methylindole (B30407) (skatole) derivative can occur, particularly with the parent indole-3-aldehyde. rsc.org

Alkylation and Cyanohydrin Formation: Detailed research findings specifically documenting the alkylation (e.g., Grignard reaction) and cyanohydrin formation of this compound are not prevalent in the surveyed literature. However, the general reactivity of aldehydes suggests that this compound would be susceptible to nucleophilic attack by organometallic reagents and cyanide ions. Cyanohydrin formation with aldehydes is a well-known reaction, typically proceeding via the nucleophilic addition of a cyanide ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. orgoreview.com The equilibrium of this reaction is generally favorable for aldehydes. orgoreview.com

Condensation Reactions with Amines and Other Nucleophiles: Imine and Hydrazone Formation

The reaction of aldehydes with primary amines to form imines (Schiff bases) is a fundamental transformation in organic chemistry. organic-chemistry.orgnih.gov This condensation reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. Similarly, hydrazines react with aldehydes to form hydrazones. nih.govacgpubs.org These reactions are crucial for the synthesis of various biologically active molecules and are widely applied to indole-3-carbaldehydes.

For instance, the condensation of indole-3-carboxaldehyde (B46971) with primary amines in the presence of an electrophilic catalyst leads to the formation of aldimines. rsc.org A variety of amines can be used, and the reaction conditions are generally mild. organic-chemistry.org Likewise, the reaction of indole carbohydrazides with aromatic aldehydes, often in the presence of a catalytic amount of acetic acid, yields the corresponding N-acylhydrazone derivatives. wikipedia.org

Reactant 1Reactant 2Product Type
AldehydePrimary AmineImine (Schiff Base)
AldehydeHydrazineHydrazone

Knoevenagel Condensations and Related Carbonyl-Addition/Elimination Pathways

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. beilstein-journals.org This reaction is a powerful tool for carbon-carbon bond formation and is frequently employed with indole-3-carbaldehydes to synthesize α,β-unsaturated derivatives. The reaction is typically catalyzed by a weak base, such as an amine. beilstein-journals.org

A variety of active methylene (B1212753) compounds can be used in the Knoevenagel condensation with indole-3-carboxaldehyde, including malononitrile, dimethyl malonate, diethyl malonate, and ethyl nitroacetate. acgpubs.orgresearchgate.net The resulting products are versatile intermediates for the synthesis of more complex heterocyclic systems. acgpubs.org For example, the Knoevenagel condensation of indole-3-carboxaldehyde with various active methylene compounds, followed by N-acetylation, has been used to prepare a series of 1-acetyl-1H-indol-3-yl derivatives. acgpubs.orgresearchgate.net

Indole ReactantActive Methylene CompoundCatalystProduct
Indole-3-carboxaldehydeNitromethaneAcetic acid/Piperidineα,β-unsaturated nitro compound
Indole-3-carboxaldehydeMalononitrileAcetic acid/Piperidineα,β-unsaturated nitrile
Indole-3-carboxaldehydeDimethyl malonateAcetic acid/Piperidineα,β-unsaturated ester
Indole-3-carboxaldehydeDiethyl malonateAcetic acid/Piperidineα,β-unsaturated ester
Indole-3-carboxaldehydeEthyl nitroacetateAcetic acid/Piperidineα,β-unsaturated nitro ester

Henry Reaction and Related Nitroalkene Formations

The Henry (nitroaldol) reaction involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol. nih.gov This reaction is a valuable method for the construction of carbon-carbon bonds and the introduction of a nitro group, which can be further transformed into other functional groups. Indole-3-carbaldehydes are known to participate in the Henry reaction. For instance, the reaction of indole-3-carboxaldehyde with nitromethane, often as part of a Knoevenagel condensation, leads to the formation of a nitroalkene. acgpubs.orgresearchgate.net

Oxidation to Carboxylic Acid Derivatives

The carbaldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2,7-dimethyl-1H-indole-3-carboxylic acid. While specific oxidizing agents and conditions for this particular substrate are not extensively documented, the oxidation of indole-3-carbaldehydes is a common transformation. Various oxidizing agents can be employed for this purpose. For example, the oxidation of indole-3-acetaldehyde to indole-3-acetic acid is a known biological process. orgsyn.org In a laboratory setting, stronger oxidizing agents would be required to convert the aromatic aldehyde to a carboxylic acid.

Reactions Involving the Indole Heterocycle

The indole ring system in this compound is electron-rich and susceptible to electrophilic substitution. The presence of the two methyl groups, which are electron-donating, further activates the ring towards electrophilic attack. However, the electron-withdrawing carbaldehyde group at the 3-position deactivates the pyrrole (B145914) ring, particularly at the 2-position. The Vilsmeier-Haack reaction is a classic example of an electrophilic substitution used to introduce the formyl group at the 3-position of indoles, including substituted ones. google.comsemanticscholar.org

Another important reaction involving the indole nucleus is N-alkylation. The nitrogen atom of the indole ring can be alkylated under basic conditions using various alkylating agents. rsc.orgsemanticscholar.org For instance, the N-alkylation of indoles can be achieved using sodium hydride and an alkyl halide in a solvent like DMF or THF. semanticscholar.org

Reaction TypeReagentsPosition of ReactionProduct
Vilsmeier-HaackPOCl₃, DMFC33-Formylindole
N-AlkylationNaH, Alkyl HalideN1N-Alkylindole

Electrophilic Substitution Reactions on the Indole Ring

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic substitution. The C3 position is typically the most nucleophilic and reactive site. However, in this compound, this position is already substituted with a formyl group. The formyl group is an electron-withdrawing group, which deactivates the indole ring towards further electrophilic attack. Conversely, the methyl groups at the C2 and C7 positions are electron-donating and activate the ring.

The regiochemical outcome of electrophilic substitution on this compound is therefore determined by the interplay of these activating and deactivating effects. The C4 and C6 positions are the most likely sites for substitution, influenced by the activating methyl groups and the deactivating effect of the C3-carbaldehyde. The C5 position is also a potential site for reaction. The precise location of substitution would depend on the specific electrophile and reaction conditions employed.

N-Functionalization of the Indole Nitrogen (N-Alkylation, N-Acylation, N-Sulfonation)

The nitrogen atom of the indole ring in this compound can readily undergo functionalization reactions such as alkylation, acylation, and sulfonation. These reactions typically proceed by deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an electrophilic reagent.

N-Alkylation: This is a common modification for indole derivatives. Classical conditions involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride). mdpi.comrsc.org The reaction generally provides good yields of the N-alkylated product. mdpi.com For instance, the N-alkylation of 1H-indole-3-carbaldehyde with methyl iodide in the presence of K2CO3 in a mixture of acetonitrile and DMF yields 1-methyl-1H-indole-3-carbaldehyde in high yield. mdpi.com A similar outcome is expected for this compound.

N-Acylation: The introduction of an acyl group onto the indole nitrogen can be achieved using various acylating agents, such as acyl chlorides or carboxylic acids. derpharmachemica.comclockss.org The reaction of indole-3-carbaldehyde with chloroacetyl chloride in the presence of triethylamine (B128534) affords the N-acylated product. derpharmachemica.com More recently, methods using thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs2CO3) have been developed, offering a mild and chemoselective route to N-acylindoles. beilstein-journals.orgd-nb.info These methods are generally tolerant of various functional groups. d-nb.info

N-Sulfonation: The N-sulfonyl group can be installed using sulfonyl chlorides in the presence of a base. This group can also serve as a directing group for subsequent C-H functionalization reactions. For example, the N-(2-pyridyl)sulfonyl group has been used to direct the regioselective C2-alkenylation of indoles. beilstein-journals.org An efficient method for the synthesis of 1H-indole-3-sulfonates has also been developed via palladium-catalyzed tandem reactions. rsc.org

Table 1: Representative Conditions for N-Functionalization of Indole-3-carbaldehyde Derivatives

Functionalization Reagents and Conditions Product Yield (%) Reference
N-Methylation 1H-indole-3-carbaldehyde, CH₃I, K₂CO₃, CH₃CN/DMF, reflux 1-Methyl-1H-indole-3-carbaldehyde 87.3 mdpi.com
N-Benzylation 1H-indole-3-carbaldehyde, Benzyl chloride, K₂CO₃, CH₃CN/DMF, reflux 1-Benzyl-1H-indole-3-carbaldehyde 78.8 mdpi.com
N-Acylation Indole-3-carbaldehyde, Chloroacetyl chloride, Triethylamine, THF, rt 1-(2-Chloroacetyl)-1H-indole-3-carbaldehyde High derpharmachemica.com
N-Acylation 3-Methyl-1H-indole, S-methyl butanethioate, Cs₂CO₃, Xylene, 140 °C 1-(3-Methyl-1H-indol-1-yl)butan-1-one 62 d-nb.info

Directed C–H Functionalization of the Indole Nucleus

Direct C-H functionalization is a powerful strategy for modifying the indole core without the need for pre-functionalized starting materials. In the case of this compound, the formyl group at the C3 position can act as a directing group to control the regioselectivity of these reactions.

Research has demonstrated that Pd(II)-catalyzed C-H arylations of free (NH) indoles bearing a C3-formyl group proceed with high selectivity for the C4 position. nih.govacs.org This transformation is typically carried out using a catalyst system such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with an oxidant like silver acetate (AgOAc) in a solvent mixture of hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA). nih.govacs.org This method allows for the introduction of a variety of aryl groups at the C4 position of the indole ring. acs.org

Furthermore, a copper-mediated C4-H sulfonylation of indoles has been developed using a transient directing group strategy. acs.org This approach utilizes a transient imine formed from the C3-aldehyde to direct the sulfonylation to the C4 position, offering high regioselectivity and broad functional group compatibility. acs.org This method provides a practical route to C4-sulfonylated indoles. acs.org The presence of a methyl group at C7, as in this compound, has been shown to be compatible with these types of C4-functionalization reactions. acs.org

Table 2: Examples of Directed C-H Functionalization of Indole-3-carbaldehyde Derivatives

Reaction Substrate Reagents and Conditions Product Yield (%) Reference
C4-Arylation 1H-Indole-3-carbaldehyde Iodobenzene, Pd(OAc)₂, AgOAc, HFIP/TFA, 110 °C 4-Phenyl-1H-indole-3-carbaldehyde 92 acs.org
C4-Sulfonylation 1-Methylindole-3-carboxaldehyde Sodium benzenesulfinate, Cu(OAc)₂, β-alanine, HFIP, 110 °C 1-Methyl-4-(phenylsulfonyl)-1H-indole-3-carbaldehyde 63 acs.org

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which involve three or more reactants combining in a single synthetic operation, are highly efficient for generating molecular complexity. arkat-usa.orgnih.gov Indole aldehydes, including this compound, are valuable substrates for such transformations due to the reactivity of the aldehyde group and the indole nucleus. bohrium.comresearchgate.net

One notable example is the Groebke-Blackburn-Bienaymé (GBB) reaction, an isocyanide-based MCR. Indole-3-carbaldehydes can react with an aminoazine and an isocyanide to produce complex fused polyheterocyclic scaffolds. bohrium.comresearchgate.net The initial adduct formed in the MCR can undergo subsequent spontaneous transformations, leading to novel reaction pathways. bohrium.com The specific structure of the final product can be influenced by the choice of reactants and conditions, such as the use of different acid/oxidant combinations. bohrium.com

Indole-3-carbaldehydes also participate in other MCRs to form a variety of heterocyclic systems. For example, they can be used in the synthesis of tetra-arylimidazoles through a one-pot, four-component condensation with anilines, benzil, and ammonium (B1175870) acetate. rsc.org The versatility of the aldehyde group allows it to engage in condensations and subsequent cyclizations, making this compound a useful building block for the combinatorial synthesis of diverse, drug-like molecules. researchgate.net

Deformylation Pathways and Regiospecificity

The removal of the formyl group from the C3 position of the indole ring is a synthetically useful transformation. While formylation of the C3 position is a common and regioselective reaction, methods for its reversal have also been developed. researchgate.net

A reported method for the deformylation of indole-3-carboxaldehydes involves reaction with anthranilamide in the presence of a solid acid heterogeneous catalyst under reflux conditions. researchgate.net The proposed mechanism proceeds through the formation of a quinazolinone intermediate. This intermediate then undergoes acid-catalyzed cleavage to yield the deformylated indole. researchgate.net This process provides a route to access the parent 2,7-dimethylindole from this compound. The reaction has been shown to be effective for a range of substituted indole- and azaindole-3-carboxaldehydes. researchgate.net In some cases, deformylation has been observed as a side reaction under different conditions, such as during the synthesis of triindolylmethanes using molecular iodine. researchgate.net

Synthesis and Characterization of Derivatives and Analogues of 2,7 Dimethyl 1h Indole 3 Carbaldehyde

Design Principles for Novel Indole-3-carbaldehyde Derivatives

The methyl groups at the 2 and 7 positions of the indole (B1671886) ring play a crucial role in the design of new derivatives. The C2-methyl group can sterically influence reactions at the N1 and C3 positions and also impacts the electronic nature of the pyrrole (B145914) ring. The C7-methyl group, situated on the benzene (B151609) portion of the indole, can influence the aromatic system's reactivity and provides a further point for potential functionalization in more advanced synthetic routes.

The aldehyde group at the C3 position is the primary site for chemical modification. Design strategies often involve its conversion into other functional groups or its participation in condensation and cyclization reactions to build more complex molecular architectures. The reactivity of this aldehyde is influenced by the electron-donating nature of the dimethylated indole ring, which can enhance its nucleophilicity in certain reactions.

Strategic design principles for generating diversity from 2,7-Dimethyl-1H-indole-3-carbaldehyde include:

Functional Group Interconversion: Oxidation of the aldehyde to a carboxylic acid, reduction to an alcohol, or conversion to an oxime or hydrazone introduces new reactive handles for further derivatization.

Building Block for Heterocycles: Utilizing the aldehyde in multicomponent reactions to construct fused or tethered heterocyclic systems such as chromenes, quinazolinones, and pyridines.

Substitution at the Indole Nitrogen (N1): Alkylation or arylation at the N1 position can significantly alter the steric and electronic properties of the indole ring, influencing the molecule's biological interactions and chemical reactivity.

These design principles allow for the systematic exploration of the chemical space around the this compound core, leading to the generation of libraries of novel compounds for various scientific investigations.

Chemical Transformations to Complex Heterocyclic Systems

The aldehyde functionality of this compound is a key feature that enables its use as a precursor in the synthesis of a wide range of complex heterocyclic systems. These transformations often involve condensation reactions followed by cyclization, leading to the formation of new ring systems appended to the indole core.

The synthesis of chromene derivatives tethered to an indole scaffold is a well-documented transformation for various N-alkyl-1H-indole-3-carbaldehydes. This reaction is typically a one-pot, three-component reaction involving the indole-3-carbaldehyde, an active methylene (B1212753) compound such as 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and malononitrile. clockss.orgwikipedia.orgnih.gov The reaction is often catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). wikipedia.orgnih.gov

While specific studies detailing the use of this compound in this reaction are not prevalent in the surveyed literature, the general mechanism is expected to be applicable. The reaction likely proceeds through an initial Knoevenagel condensation between the indole-3-carbaldehyde and malononitrile, followed by a Michael addition of the enolate of dimedone to the resulting indolylidene malononitrile. Subsequent intramolecular cyclization and dehydration would then yield the final indole-tethered chromene derivative.

Illustrative Reaction Scheme:

Table 1: Expected Products and General Yields for Indole-Tethered Chromene Synthesis

Indole-3-carbaldehyde Reactant Reagents Catalyst Expected Product General Yield Range (%)

Note: The yield is an estimation based on similar reactions with other substituted indole-3-carbaldehydes.

The synthesis of quinazolinone derivatives from indole-3-carbaldehydes is another important chemical transformation. This is typically achieved through the reaction of the indole-3-carbaldehyde with an anthranilamide derivative. The reaction can be catalyzed by Brønsted acids such as p-toluenesulfonic acid (p-TSA).

Although there is a lack of specific literature detailing this reaction for this compound, the general pathway is well-established for the parent indole-3-carbaldehyde. The reaction involves the initial formation of a Schiff base between the aldehyde and the amino group of anthranilamide, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to afford the stable quinazolinone ring system.

Illustrative Reaction Scheme:

Table 2: Expected Products in the Synthesis of Indolyl-Quinazolinones

Indole-3-carbaldehyde Reactant Co-reactant Catalyst Expected Product

The preparation of N-Aryl-N-(3-indolmethyl)acetamides from indole-3-carbaldehydes involves a multi-step process that begins with the formation of an imine. While specific examples utilizing this compound are not readily found, the synthetic route can be inferred from studies on the parent compound.

The synthesis typically commences with the condensation of the indole-3-carbaldehyde with a primary aryl amine to form the corresponding N-aryl-N-(3-indolylidene)methanamine (a Schiff base). Subsequent reduction of the imine, often with a reducing agent like sodium borohydride (B1222165), yields the secondary amine, N-aryl-N-(3-indolmethyl)amine. The final step is the acetylation of this secondary amine with acetic anhydride (B1165640) or acetyl chloride to give the desired N-Aryl-N-(3-indolmethyl)acetamide.

Illustrative Synthetic Pathway:

Imination: this compound + Ar-NH₂ → N-(2,7-Dimethyl-1H-indol-3-ylmethylene)-N-arylamine

Reduction: N-(2,7-Dimethyl-1H-indol-3-ylmethylene)-N-arylamine + NaBH₄ → N-(2,7-Dimethyl-1H-indol-3-ylmethyl)-N-arylamine

Acetylation: N-(2,7-Dimethyl-1H-indol-3-ylmethyl)-N-arylamine + (CH₃CO)₂O → N-Aryl-N-((2,7-dimethyl-1H-indol-3-yl)methyl)acetamide

Beyond the specific examples above, the aldehyde group of this compound can participate in a variety of other annulation and cyclization reactions to generate diverse heterocyclic frameworks. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

Pictet-Spengler Reaction: While the classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, variations of this reaction could potentially involve an appropriately functionalized 2,7-dimethylindole derivative. The reaction proceeds via an initial imine formation followed by an intramolecular electrophilic substitution on the electron-rich indole ring, leading to the formation of β-carboline derivatives. wikipedia.orgd-nb.infonrochemistry.comresearchgate.netnih.gov

Fischer Indole Synthesis: The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgmdpi.comorganic-chemistry.org While this compound is a product of indole chemistry, its derivatives could potentially be synthesized using a suitably substituted phenylhydrazine and a functionalized aldehyde in a Fischer indole synthesis approach.

Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) with a carbonyl compound to form substituted quinoline-4-carboxylic acids. While not a direct reaction of the indole aldehyde, it highlights the types of annulations possible with indole-related precursors.

These and other cyclization strategies offer a powerful toolkit for the elaboration of the this compound core into more complex, polycyclic systems.

Structure-Reactivity Relationships in Functionalized Derivatives

The structure-reactivity relationships of derivatives of this compound are governed by the interplay of electronic and steric effects of the substituents on the indole nucleus. The methyl groups at the C2 and C7 positions are key determinants of the molecule's reactivity.

The C2-methyl group, being an electron-donating group, increases the electron density of the pyrrole ring, making the indole nucleus more nucleophilic and thus more reactive towards electrophiles. This enhanced nucleophilicity can influence the rate and regioselectivity of reactions such as the Pictet-Spengler cyclization.

The reactivity of the C3-aldehyde group is also modulated by these substituents. The electron-donating nature of the dimethylated indole ring can increase the nucleophilicity of the aldehyde oxygen, potentially affecting its coordination with Lewis acids, and can also influence the electrophilicity of the aldehyde carbon.

In functionalized derivatives, the nature of the substituent at the N1 position has a profound effect on reactivity. Electron-withdrawing groups on the indole nitrogen, such as sulfonyl or acyl groups, decrease the nucleophilicity of the indole ring, making it less reactive in electrophilic substitution reactions. Conversely, electron-donating alkyl groups at the N1 position would further enhance the electron density of the indole nucleus.

Understanding these structure-reactivity relationships is crucial for predicting the outcome of chemical reactions and for the rational design of synthetic routes to novel functionalized derivatives of this compound.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The spectrum reveals the chemical shift of each proton, its multiplicity (splitting pattern), and the integration of its signal, which corresponds to the number of protons it represents. For 2,7-Dimethyl-1H-indole-3-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the indole (B1671886) ring, the N-H proton, and the protons of the two methyl groups at positions C2 and C7. The precise chemical shifts and coupling constants (J-values) are critical for assigning each proton to its specific position in the structure.

A related compound, 1,7-Dimethyl-1H-indole-3-carbaldehyde, shows characteristic shifts that can be used for comparative purposes. In a CDCl₃ solvent, its aldehydic proton appears as a singlet at δ 9.93 ppm. The aromatic protons appear at δ 8.16 (d, J = 7.6 Hz), δ 7.52 (s), δ 7.18-7.15 (m), and δ 7.03 (d, J = 7.2 Hz). The N-methyl and C7-methyl groups show singlets at δ 4.09 and δ 2.74 ppm, respectively rsc.org. The analysis of these patterns is fundamental to confirming the substitution pattern of the indole ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: This is a predictive table based on typical values for indole derivatives. Actual experimental values may vary.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde (CHO) 9.9 - 10.1 Singlet
Indole N-H 8.0 - 9.0 Broad Singlet
Aromatic H-4 7.8 - 8.2 Doublet
Aromatic H-5 7.0 - 7.4 Triplet
Aromatic H-6 6.9 - 7.2 Doublet
C2-Methyl (CH₃) 2.4 - 2.6 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing ¹H NMR, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, carbonyl). For this compound, signals are expected for the aldehyde carbonyl carbon, the eight carbons of the indole ring, and the two methyl carbons. The aldehyde carbon is typically found significantly downfield (180-190 ppm), while aromatic carbons resonate between 110-140 ppm, and the methyl carbons appear upfield (< 20 ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: This is a predictive table based on typical values for indole derivatives. Actual experimental values may vary.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O) 185.0
C2 145.0
C3 118.0
C3a 125.0
C4 121.0
C5 123.0
C6 120.0
C7 130.0
C7a 137.0
C2-Methyl (CH₃) 13.0

Advanced Two-Dimensional (2D) NMR Techniques (e.g., HMBC, COSY)

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing the connectivity of the aromatic protons on the benzene (B151609) portion of the indole ring.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different parts of the molecule. For instance, it can show correlations from the methyl protons to the carbons of the indole ring, confirming their positions, and from the aldehydic proton to carbons C3 and C3a, verifying the location of the carbaldehyde group.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the types of chemical bonds and functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups have characteristic absorption frequencies. In the FT-IR spectrum of this compound, prominent peaks are expected for:

N-H stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ for the indole amine.

C-H stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=O stretch: A strong, sharp absorption between 1650-1680 cm⁻¹ is characteristic of the aldehyde carbonyl group conjugated with the indole ring.

C=C stretches: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for non-polar, symmetric bonds. For this compound, Raman spectroscopy would be useful for confirming the vibrations of the aromatic C=C bonds within the indole scaffold and the C-C bonds of the methyl groups. The analysis of Raman spectra for indole and its derivatives helps in assigning vibrational normal modes with high consistency .

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within this compound. The indole ring system constitutes the primary chromophore, which is responsible for its characteristic absorption bands. The spectrum is influenced by the presence of the electron-withdrawing carbaldehyde group at the 3-position and the electron-donating methyl groups at the 2- and 7-positions.

While specific experimental spectra for this compound are not widely published, the expected absorption profile can be inferred from similar indole derivatives. For instance, the structurally related indole-3-acetaldehyde exhibits distinct absorption maxima (λmax) at 244, 260, and 300 nm. researchgate.net These absorptions are attributed to π→π* electronic transitions within the aromatic indole nucleus. The absorption bands in indole derivatives are typically assigned to the ¹Lₐ←¹A and ¹Lₑ←¹A transitions. nih.gov The substitution with methyl and carbaldehyde groups on the indole ring of the target compound is expected to cause shifts (either bathochromic or hypsochromic) in the positions of these absorption bands compared to the parent indole structure. nih.gov Analysis is typically conducted by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and recording the absorbance over the UV-Vis range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound has a molecular formula of C₁₁H₁₁NO, corresponding to a monoisotopic mass of approximately 173.084 g/mol . uni.lu

In a typical electron ionization (EI) mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺•) at m/z 173. The subsequent fragmentation pattern provides structural confirmation. Key fragmentation pathways for aldehydes include the loss of a hydrogen radical ([M-1]⁺) or the formyl radical ([M-29]⁺). libretexts.org For indole derivatives, the fragmentation can also involve the cleavage of the heterocyclic ring. scirp.org

Based on these principles, the expected fragmentation for this compound would include:

A molecular ion peak at m/z 173 .

A peak at m/z 172 resulting from the loss of a hydrogen radical ([M-H]⁺).

A significant peak at m/z 144 due to the loss of the formyl radical (•CHO) from the molecular ion. libretexts.org This fragment corresponds to the stable 2,7-dimethylindole cation.

Further fragmentation of the indole ring system could lead to characteristic ions, such as the loss of hydrogen cyanide (HCN), a common fragmentation pathway for indoles. scirp.orgresearchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment
173 [M]⁺• (Molecular Ion)
172 [M-H]⁺

This table is based on predicted fragmentation patterns.

Chromatographic Techniques for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for quantifying it in mixtures. A reverse-phase HPLC (RP-HPLC) method is typically suitable for this type of moderately polar compound.

A standard method would involve a C18 stationary phase column. The mobile phase would likely consist of a gradient or isocratic mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure sharp peak shapes. sielc.comsielc.com Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., ~300 nm) as determined by UV-Vis spectroscopy. The retention time of the compound under specific conditions is a key identifier, while the peak area allows for quantitative analysis.

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of chemical reactions involving this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) over time, one can observe the consumption of starting materials and the formation of the product.

The choice of eluent (mobile phase) is critical for achieving good separation. For indole alkaloids and related derivatives, common solvent systems include mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent like ethyl acetate (B1210297). researchgate.netresearchgate.net The polarity of the system can be adjusted to achieve an optimal retention factor (Rf) for the compound, which is typically between 0.3 and 0.7. For example, a mixture of hexane and ethyl acetate in various ratios is often effective. researchgate.net Visualization of the spots on the TLC plate can be achieved under a UV lamp (254 nm), as the indole ring is UV-active. Additionally, specific staining reagents, such as Dragendorff's reagent, can be used to visualize indole alkaloids as colored spots. researchgate.net

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net

While the specific crystal structure of this compound has not been reported in publicly accessible databases, the crystallographic data for the parent compound, 1H-indole-3-carbaldehyde, serves as an excellent reference. nih.govwikipedia.org The analysis of the parent compound revealed an orthorhombic crystal system with the space group Pca2₁. nih.govwikipedia.org Such studies on related indole derivatives confirm the planarity of the indole ring and provide insights into the packing of molecules in the crystal lattice, which is often governed by hydrogen bonds involving the indole N-H group and the aldehyde oxygen atom. nih.govmdpi.com

Table 2: Crystallographic Data for the Parent Compound 1H-Indole-3-carbaldehyde

Parameter Value Reference
Chemical Formula C₉H₇NO nih.gov
Molecular Weight 145.16 g/mol nih.gov
Crystal System Orthorhombic nih.govwikipedia.org
Space Group Pca2₁ nih.govwikipedia.org
a 14.0758 (9) Å nih.gov
b 5.8059 (4) Å nih.gov
c 8.6909 (5) Å nih.gov
Volume (V) 710.24 (8) ų nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

No published studies were found that specifically report the geometry optimization or calculated vibrational frequencies of 2,7-Dimethyl-1H-indole-3-carbaldehyde using Density Functional Theory.

There are no available research articles detailing the theoretical calculation of NMR chemical shifts for this compound via the GIAO method or other computational approaches.

A search for the prediction of UV-Vis spectra and electronic properties for this compound using methods like TD-DFT with Polarizable Continuum Models (PCM) did not yield any specific studies or data.

Molecular Orbital and Electron Density Analysis

Specific calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the corresponding energy gap, and charge transfer characteristics for this compound are not reported in the available literature.

No literature detailing the Natural Bond Orbital (NBO) analysis to investigate intermolecular interactions, hyperconjugative interactions, or charge delocalization for this compound could be located.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for identifying the electrophilic and nucleophilic sites of a molecule. The MEP map for indole-3-carbaldehyde derivatives illustrates the charge distribution and provides a guide to their reactive behavior. tandfonline.com

In analogous indole-3-carbaldehyde systems, the MEP surface analysis indicates that the most negative potential is localized over the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. tandfonline.comresearchgate.netlvb.lt Conversely, the regions of positive potential are typically found around the indole (B1671886) N-H group and the aldehydic proton, indicating these as sites for nucleophilic attack. The methyl groups at the 2 and 7 positions in this compound are expected to slightly alter the electron distribution through their electron-donating inductive effects, potentially increasing the electron density on the indole ring.

Table 1: MEP Surface Characteristics for Indole-3-Carbaldehyde Analogs

Molecular Region Predicted Electrostatic Potential Implied Reactivity
Carbonyl Oxygen Highly Negative (Red) Susceptible to Electrophilic Attack
Indole N-H Proton Positive (Blue) Susceptible to Nucleophilic Attack
Aldehydic Proton Positive (Blue) Susceptible to Nucleophilic Attack

Fukui Functions for Reactivity Prediction

Fukui functions are instrumental in predicting the local reactivity of a molecule within the framework of DFT. They identify which atoms are more susceptible to electrophilic, nucleophilic, or radical attack. For 1H-Indole-3-carbaldehyde, Fukui function analysis has been performed to pinpoint these reactive centers. tandfonline.comresearchgate.netlvb.lt

These analyses on the parent compound suggest that the carbonyl carbon is a likely site for nucleophilic attack, while the oxygen atom is prone to electrophilic attack. The specific atoms on the indole ring most susceptible to attack can also be determined. For this compound, the presence of methyl groups would likely influence the reactivity of the adjacent carbon atoms.

Electron Localization Function (ELF) Diagrams

The Electron Localization Function (ELF) provides a visual representation of the electron pair localization in a molecule, offering insights into chemical bonding. tandfonline.comresearchgate.netlvb.lt ELF diagrams for similar indole compounds show high localization values in the regions of covalent bonds and lone pairs.

For this compound, an ELF analysis would be expected to show distinct basins corresponding to the C-C, C-H, C-N, and C=O bonds, as well as the lone pairs on the oxygen and nitrogen atoms. The ELF topology provides a clear depiction of the molecule's electronic structure and the nature of its chemical bonds.

Investigation of Intermolecular Interactions and Crystal Packing

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis has been applied to 1H-Indole-3-carbaldehyde to understand its crystal packing. tandfonline.comresearchgate.netlvb.lt The analysis involves mapping properties like dnorm, shape index, and curvedness onto the Hirshfeld surface.

For the parent indole-3-carbaldehyde, Hirshfeld analysis reveals the dominance of H···H, O···H/H···O, and C···H/H···C contacts, indicating the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov In the crystal structure of this compound, similar interactions would be expected, with the methyl groups contributing to the H···H contacts. The N-H···O hydrogen bonds are a significant feature, linking molecules into chains. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Indole Compound

Contact Type Percentage Contribution (%)
H···H 65.5
O···H/H···O 17.5
C···H/H···C 14.3

Data is for a related dimethyl-phenyl-octahydro-benzo[f]isoindole-dione compound and is presented for illustrative purposes. nih.gov

Computational Elucidation of Reaction Mechanisms

Transition State Locating and Characterization

For a hypothetical reaction, such as a nucleophilic addition to the carbonyl group, computational methods would be used to:

Optimize the geometries of the reactants, products, and the transition state.

Perform frequency calculations to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state).

Calculate the activation energy barrier from the energy difference between the reactants and the transition state.

These calculations would provide a detailed, atomistic understanding of the reaction pathway and the factors influencing its kinetics and thermodynamics.

Reaction Coordinate and Energy Barrier Calculations

Detailed theoretical studies on the reaction coordinates and the calculation of energy barriers for reactions involving this compound are not extensively available in the current scientific literature. Such calculations are crucial for understanding the kinetics and thermodynamics of chemical transformations, predicting reaction pathways, and identifying transition states. Typically, these investigations would employ quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. This analysis would reveal the lowest energy path from reactants to products, identifying the transition state and the associated energy barrier, which is a critical determinant of the reaction rate. The absence of such specific studies for this compound highlights an area for future research to fully characterize its reactivity.

In Silico Prediction of Molecular Interactions and Potential Biological Activities

In silico methods are instrumental in predicting how a molecule like this compound might interact with biological systems and in forecasting its potential therapeutic activities. These computational techniques can screen vast virtual libraries of compounds and prioritize candidates for further experimental testing.

While specific molecular docking studies for this compound are not prominently reported, the methodology is widely applied to analogous indole derivatives to predict their binding affinity and orientation within the active site of a biological target. For instance, studies on N-substituted indole-3-carbaldehyde oxime derivatives have utilized molecular docking to investigate their potential as urease inhibitors. mdpi.com

In a hypothetical docking study of this compound with a putative receptor, the molecule would be computationally placed into the receptor's binding site. The scoring function would then estimate the binding affinity, often expressed as a binding energy or docking score. The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be analyzed. For example, the indole nitrogen could act as a hydrogen bond donor, while the carbonyl oxygen of the carbaldehyde group could act as a hydrogen bond acceptor. The dimethyl substitutions on the indole ring would likely contribute to hydrophobic interactions within the binding pocket.

Below is an interactive data table illustrating hypothetical results from a molecular docking study of this compound with a hypothetical protein target.

Interaction TypeInteracting Residue(s)Distance (Å)
Hydrogen BondTYR 82 (OH)2.1
Hydrogen BondASN 105 (NH2)2.5
Hydrophobic InteractionLEU 54, VAL 68N/A
Pi-Pi StackingPHE 453.8

This data is hypothetical and for illustrative purposes only.

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the molecular interactions, taking into account the flexibility of both the ligand and the receptor. Studies on various indole derivatives have successfully used MD simulations to validate docking results and to understand the permanence of the ligand within the binding pocket. nih.govtandfonline.com

The following interactive data table presents hypothetical results from a molecular dynamics simulation study, summarizing the stability of the this compound-receptor complex.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of H-Bonds
00.00.02
101.21.52
201.31.61
301.11.52
401.41.72
501.31.62

This data is hypothetical and for illustrative purposes only.

Advanced Applications and Research Frontiers

Strategic Utility as a Building Block in Complex Organic Synthesis

As a derivative of indole-3-carbaldehyde, 2,7-Dimethyl-1H-indole-3-carbaldehyde serves as a key intermediate in the synthesis of a wide array of organic compounds. researchgate.net The presence of the aldehyde functional group at the C3 position, coupled with the methyl substitutions at the C2 and C7 positions, allows for a variety of chemical transformations, making it an essential precursor for complex molecules with potential biological activity. researchgate.netchemimpex.com

Construction of Diverse Organic Architectures

The reactivity of the aldehyde group in this compound allows for its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This facilitates the construction of diverse and complex organic frameworks. One notable application is in the synthesis of bis(indolyl)methanes (BIMs). While specific studies on the 2,7-dimethyl derivative are not extensively detailed in publicly available research, the general reaction involves the electrophilic substitution of indoles with aldehydes. It is anticipated that this compound could react with other indole (B1671886) derivatives to form asymmetrically substituted BIMs, which are a class of compounds with a broad spectrum of biological activities.

Furthermore, the aldehyde functionality is a versatile handle for chain extension and cyclization reactions. It can undergo Wittig-type reactions to form alkenes, Henry reactions to produce nitroaldol products, and various condensation reactions with active methylene (B1212753) compounds to build more elaborate structures. These reactions are fundamental in the multi-step synthesis of natural products and their analogues.

Precursor for Advanced Heterocyclic Compounds

Indole-3-carbaldehydes are well-established precursors for a multitude of advanced heterocyclic compounds, and the 2,7-dimethyl derivative is no exception. researchgate.net The aldehyde group can react with a variety of binucleophiles to construct new heterocyclic rings fused to the indole core or attached as substituents.

For instance, condensation reactions with amidines or guanidines can lead to the formation of pyrimidine-fused indoles. Similarly, reactions with hydrazines or hydroxylamine (B1172632) can yield pyrazole (B372694) and isoxazole (B147169) derivatives, respectively. These heterocyclic systems are prevalent in medicinal chemistry and are known to exhibit a wide range of pharmacological properties. The methyl groups at the 2 and 7 positions can influence the reactivity and conformational preferences of the resulting heterocyclic adducts, potentially leading to compounds with novel biological profiles. While specific examples for the 2,7-dimethyl analog are not readily found in literature, the general reactivity patterns of indole-3-carbaldehydes strongly support its potential in generating a diverse library of heterocyclic compounds. researchgate.net

Contributions to Materials Science Research

The unique chemical structure of this compound also lends itself to applications in materials science, where the indole moiety can be incorporated into larger systems to impart specific optical and electronic properties. chemimpex.com

Development of Novel Materials and Coatings

The indole nucleus is known for its electron-rich nature, which can be harnessed in the design of organic electronic materials. Derivatives of this compound can be envisioned as monomers for polymerization reactions, leading to the formation of novel conductive polymers or materials with interesting photophysical properties. The aldehyde group provides a convenient point for chemical modification and incorporation into polymer backbones or as pendant groups. Such materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The methyl groups can enhance the solubility and processability of these materials, which are crucial aspects for their practical application.

Applications in Dyes and Pigments Science

Indole derivatives have been utilized in the synthesis of various dyes and pigments. chemimpex.com The extended π-system of the indole ring, when coupled with other chromophores, can give rise to compounds that absorb and emit light in the visible region of the electromagnetic spectrum. The aldehyde group of this compound is a key functional group for the synthesis of such dyes. For example, it can undergo Knoevenagel condensation with compounds containing active methylene groups to create donor-π-acceptor (D-π-A) type dyes. The indole moiety acts as the electron donor, the conjugated bridge is formed during the condensation, and the active methylene compound provides the electron acceptor group. The color and photophysical properties of these dyes can be fine-tuned by modifying the structure of the acceptor and by the presence of the methyl groups on the indole ring, which can influence the electronic properties and prevent unwanted aggregation.

Formation of Fluorescent Sensors and Probes

The inherent fluorescence of the indole scaffold makes its derivatives attractive candidates for the development of fluorescent sensors and probes. chemimpex.com The aldehyde group in this compound can be chemically transformed to introduce specific recognition sites for various analytes such as metal ions, anions, and biologically relevant molecules. The binding of an analyte to the recognition site can induce a change in the photophysical properties of the indole fluorophore, such as a shift in the emission wavelength or a change in fluorescence intensity, allowing for the detection and quantification of the target species. The development of such chemosensors is a vibrant area of research with applications in environmental monitoring, medical diagnostics, and cellular imaging. The unique substitution pattern of this compound could lead to sensors with enhanced selectivity and sensitivity.

Role in Chemical Biology and Drug Discovery Research (Broad Scope)

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to numerous types of receptors with high affinity. Within this class, indole-3-carbaldehyde and its derivatives serve as exceptionally versatile building blocks for the synthesis of a wide array of biologically active compounds and complex natural products. researchgate.netresearchgate.net The aldehyde functional group at the C-3 position is particularly useful, as it readily participates in various chemical reactions, including condensations, oxidations, and carbon-carbon bond-forming reactions, allowing for the facile introduction of diverse functionalities and the construction of more complex molecular architectures. researchgate.net

This compound is a specific derivative within this important chemical family. Its unique structure, featuring methyl groups at both the C-2 and C-7 positions of the indole core, provides a distinct starting point for synthetic chemists. These methyl groups can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can modulate the biological activity of the resulting molecules. This substitution pattern makes it a valuable intermediate for developing novel pharmaceuticals, particularly in the pursuit of indole-based drugs with potential anti-inflammatory and anticancer properties. chemimpex.com

The broader family of indole-3-carbaldehydes is the foundation for numerous compounds with a wide spectrum of biological activities. These serve as key intermediates in the synthesis of various indole alkaloids and other heterocyclic derivatives. researchgate.net Research into this scaffold has led to the development of molecules with applications as antitumor, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.netchemimpex.com The foundational role of the indole-3-carbaldehyde core is evident in the diverse range of bioactive molecules that can be synthesized from it.

Below is a table summarizing some of the bioactive compounds derived from the general indole-3-carbaldehyde scaffold, illustrating its significance as a foundational structure in drug discovery.

Bioactive CompoundClass/Activity
CamalexinAntitumor, Phytoalexin researchgate.net
CoscinamidesAntitumor researchgate.net
BrassininAntimicrobial, Phytoalexin researchgate.net
CyclobrassininAntimicrobial, Phytoalexin researchgate.net
AplysinopinMonoamine Oxidase Inhibitor researchgate.net
IsocryptolepineAntiplasmodial, DNA Replication Inhibitor researchgate.net
Chondramide AAntiviral researchgate.net
α-MethyltryptamineAntidepressant

The utility of this compound, as a specific example, lies in its capacity to act as a versatile precursor. Researchers leverage its structure to explore new chemical space in the development of therapeutic agents and other functional molecules, such as fluorescent probes for biological imaging. chemimpex.com Its ability to undergo further chemical transformations makes it an essential intermediate in the multi-step synthesis of complex organic compounds designed for specific biological targets. chemimpex.com

Q & A

Q. Purity Validation :

  • HPLC : Use >98% purity thresholds (as per commercial standards in ).
  • Melting Point : Compare observed mp (e.g., 193–198°C for indole-3-carboxaldehyde analogs) to literature values .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Technique Key Data Purpose Reference
¹H/¹³C NMR Methyl peaks (δ ~2.5 ppm), aldehyde proton (δ ~10 ppm)Confirm substitution pattern and aldehyde group
IR Spectroscopy C=O stretch (~1680 cm⁻¹), C-H aromatic stretchesIdentify functional groups
Mass Spectrometry Molecular ion peak at m/z 173.21 (C₁₁H₁₁NO)Verify molecular weight

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement to resolve positional disorders (e.g., methyl group orientations) .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain .
  • Case Study : For analogous indole derivatives, SCXRD confirmed substituent positions (e.g., 1-phenylsulfonyl groups in ).

Advanced: What strategies address contradictory results in biological activity assays of this compound?

Methodological Answer:

  • Control Experiments : Test for non-specific binding using aldehyde-free analogs.
  • Assay Optimization : Vary pH, temperature, and solvent polarity (DMF vs. aqueous buffers) to replicate conditions in .
  • Data Triangulation : Cross-validate using orthogonal assays (e.g., microbial inhibition vs. cytotoxicity screens) .

Basic: What are the common reactive sites for further functionalization of this compound?

Methodological Answer:

Site Reactivity Example Reactions
C3 Aldehyde Nucleophilic addition (e.g., Grignard reagents)Form hydrazones for bioactivity studies
N1 Position Alkylation via SN2 (e.g., benzyl bromide in DMF/NaH) Introduce bulky groups for steric effects
Methyl Groups Halogenation (e.g., NBS for bromination)Modify electronic properties

Advanced: How does the electronic environment influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : 2,7-Dimethyl groups hinder Pd-catalyzed couplings at C2/C7. Focus on C5 for Suzuki-Miyaura reactions.
  • Electronic Effects : The aldehyde withdraws electron density, activating C4/C6 for electrophilic substitution. Computational modeling (DFT) can predict reactive sites using SMILES/InChI data (e.g., InChI=1S/C11H11NO...) .

Basic: What computational methods model the electronic structure of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA with B3LYP/6-31G(d) basis set to optimize geometry.
  • Molecular Descriptors : Calculate HOMO-LUMO gaps using PubChem CID data (e.g., CID 24728235 analogs in ).
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes in ) using AutoDock Vina.

Advanced: How to resolve crystallographic disorder in SCXRD structures?

Methodological Answer:

  • Refinement in SHELXL : Use PART instructions to model disordered methyl groups .
  • Twinned Data : Apply TWIN/BASF commands for non-merohedral twinning (common in methyl-substituted indoles) .
  • Validation Tools : Check R-factors and electron density maps (e.g., Coot) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.